Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of 264.27 g/mol. Its IUPAC name is diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate, and it is identified by the CAS number 1225532-89-7. This compound is notable for its unique structural features, particularly the presence of fluorine atoms in its cyclobutane framework, which significantly influences its chemical properties and reactivity .
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate can be sourced from various chemical suppliers and databases such as PubChem and commercial chemical distributors like VWR and Synthonix. These sources provide detailed information regarding its synthesis, properties, and applications in scientific research .
The synthesis of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate typically involves the reaction of diisopropyl malonate with a fluorinated cyclobutane derivative. A common synthetic route utilizes sodium hydride as a base in a solvent such as dimethylformamide (DMF). The reaction conditions are carefully controlled to optimize yield and purity .
The industrial production may employ continuous flow reactors to enhance efficiency and scalability while ensuring high purity levels through advanced purification techniques .
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate involves interactions with specific molecular targets influenced by its structural characteristics. The fluorine atoms contribute to strong interactions with biological molecules, potentially affecting their activity. Additionally, hydrolysis of the ester groups releases active intermediates that can interact with cellular pathways .
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is typically a colorless liquid at room temperature with a characteristic odor. Its physical properties include:
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances involving strong oxidizers or nucleophiles. Its reactivity profile is influenced by the presence of fluorine substituents which enhance its electrophilic character .
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate has various applications in scientific research:
This compound's unique properties make it valuable across multiple fields of research and industrial applications.
The introduction of gem-difluoromethylene groups onto cyclobutane rings represents a significant synthetic challenge due to the ring strain inherent in four-membered carbocycles and the demanding stereoelectronic requirements of fluorine incorporation. The 3,3-difluorocyclobutane-1,1-dicarboxylate motif has emerged as a valuable building block in medicinal chemistry, where the gem-difluoromethylene group serves as a bioisostere for carbonyl or methylene units while conferring enhanced metabolic stability and membrane permeability [4]. Recent methodological advances have enabled strategic access to this scaffold through transition-metal-free catalytic pathways.
Iodine(I)/iodine(III) catalysis has proven particularly effective for the regioselective difluorination of strained systems. This approach leverages aryl iodide precatalysts (e.g., p-TolI) oxidized in situ by Selectfluor® to generate active ArI(III)F₂ species capable of alkene activation [2]. When applied to cyclobutene derivatives, this catalytic manifold enables syn-addition across the strained π-bond followed by ring expansion or direct fluorinative trapping. Computational studies indicate that the ring strain energy (~27 kcal/mol) significantly lowers the activation barrier for fluorination compared to acyclic alkenes, providing a kinetic advantage for cyclobutane functionalization [2].
Alternative pathways involve the deoxyfluorination of cyclobutanone precursors using crystalline reagents such as (Diethylamino)sulfur trifluoride (DAST) or its derivatives. While effective on gram scale, these reagents present handling challenges due to moisture sensitivity and exothermic decomposition risks. Recent protocols employing amine-HF complexes (e.g., Et₃N·3HF) with activating agents demonstrate improved functional group tolerance, enabling late-stage fluorination of complex cyclobutane-containing intermediates [4].
Table 1: Comparative Fluorination Approaches for Cyclobutane Synthesis
Method | Reagent System | Temperature Range | Yield Range | Regioselectivity |
---|---|---|---|---|
I(I)/I(III) Catalysis | p-TolI/Selectfluor/amine·HF | 0-25°C | 45-85% | >20:1 |
Deoxyfluorination | DAST/Deoxofluor | -78°C to RT | 60-92% | N/A |
Electrophilic Fluorination | NFSI/Selectfluor | -40°C to 60°C | 30-75% | <5:1 |
The diisopropyl ester functionality in 3,3-difluorocyclobutane-1,1-dicarboxylate provides essential steric protection against nucleophilic degradation while maintaining sufficient reactivity for downstream transformations. Industrial-scale synthesis requires optimization of esterification procedures to balance atom economy with practical considerations of reaction workup and product isolation. The esterification of dicarboxylic acids presents unique challenges due to the stepwise formation of mono- and diesters with differing solubility profiles and reactivities.
The Fischer esterification remains the benchmark for large-scale production, employing stoichiometric sulfuric acid catalyst (typically 0.5-5 mol%) in refluxing isopropanol with azeotropic water removal. This approach provides exceptional functional group tolerance toward the fluorinated moiety, with reaction times of 12-36 hours achieving >95% conversion [5]. Process intensification strategies significantly enhance efficiency: reactive distillation systems with Dean-Stark traps shift equilibrium by continuously removing water, enabling near-quantitative yields at reduced catalyst loadings (0.1-1 mol% H₂SO₄) [5]. Microwave-assisted protocols demonstrate remarkable acceleration (30-60 minutes), but remain limited to specialty chemical production due to scalability constraints.
Alternative catalytic systems address the corrosion and waste issues associated with mineral acids. Sulfonated carbon catalysts derived from biomass pyrolysis exhibit excellent activity (85-98% yield) under mild conditions (70-90°C) and demonstrate exceptional reusability (>10 cycles) in batch reactions [5]. The patent literature describes optimized procedures using diisopropyl azodicarboxylate (DIAD) in toluene with catalytic DMAP, which avoids acidic conditions that might degrade acid-sensitive fluorinated intermediates [7]. This approach achieves 90-95% yields within 4 hours at 80°C, with simplified purification via aqueous workup.
Table 2: Esterification Catalyst Performance for Diisopropyl Dicarboxylates
Catalyst Type | Temperature | Reaction Time | Yield | Advantages |
---|---|---|---|---|
Sulfuric Acid | 80-82°C | 12-36 h | 92-97% | Low cost, high efficiency |
Sulfonated Carbon | 70-90°C | 8-12 h | 85-98% | Recyclable, non-corrosive |
p-Toluenesulfonic Acid | 80-85°C | 10-24 h | 88-95% | Crystalline byproduct formation |
DIAD/DMAP | 80°C | 4 h | 90-95% | Neutral conditions |
The construction of the gem-difluorocyclobutane core demands precise regiocontrol to avoid the formation of regioisomeric mixtures that complicate purification and diminish yield. Hypervalent iodine catalysis has emerged as the most effective platform for selective difluorination, leveraging in situ-generated ArI(III)F₂ species that engage alkenyl precursors through concerted electrophilic activation. The catalytic cycle begins with oxidative ligand exchange wherein aryl iodide precatalysts (p-TolI) react with Selectfluor® in the presence of HF sources to generate the active ArIF₂ species [2] [8].
For cyclobutane systems specifically, enyne substrates serve as strategic precursors that undergo formal 1,2-alkynyl migration during fluorination. When exposed to p-TolI/Selectfluor/amine·HF systems in chloroform, these substrates undergo regioselective syn-difluorination with concomitant alkyne migration to afford 3,3-difluorocyclobutylalkynes in 65-88% yield [2]. The alkyne stabilization of the developing carbocation prevents undesirable ring-opening pathways common in small-ring systems. The amine·HF complex serves a dual role as both fluoride source and Brønsted acid activator, with optimal performance observed at 1:5 to 1:7 amine:HF ratios that balance reactivity and solubility [2] [8].
Recent mechanistic studies reveal that vinyl cation stability dictates regioselectivity, explaining the superior performance of aryl-substituted alkynes compared to alkyl variants. This understanding has enabled expansion to all-carbon quaternary centers through tertiary alcohol fluorination. The incorporation of chiral aryl iodide precatalysts (e.g., binaphthyl-derived) has demonstrated promising enantioselectivities (up to 84% ee) in model systems, though applications to cyclobutane substrates remain underdeveloped [8].
Transitioning laboratory-scale syntheses of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate to industrial production presents multifaceted challenges spanning reaction engineering, catalyst management, and process safety. The exothermic nature of both fluorination and esterification reactions demands careful thermal management at scale, where heat transfer limitations can lead to hotspot formation and byproduct generation [9]. The corrosive nature of HF complexes necessitates specialized materials of construction, with Hastelloy C-276 reactors representing the industry standard for continuous processing.
Catalyst scale-up presents particular difficulties in iodine(I)/I(III) systems, where variations in surface area and porosity during catalyst manufacturing can dramatically impact oxidative activation kinetics. As noted in catalyst scale-up studies: "Critical catalyst properties like surface area and porosity can vary as you scale. Such changes can have a pronounced effect on performance, often necessitating recalibrations" [9]. These physicochemical property variations necessitate pilot-scale validation (typically 10-100 kg batches) to identify optimal mixing parameters and catalyst recyclability protocols before commercial implementation.
Supply chain vulnerabilities emerge with specialized reagents like Selectfluor® and air-sensitive amine·HF complexes. Just-in-time manufacturing strategies combined with on-site electrochemical synthesis of Selectfluor® analogs provide potential solutions, though these require significant capital investment. Process intensification through continuous flow technology addresses multiple challenges simultaneously: microreactors enable precise residence time control for fluorination (typically 5-15 minutes at 25-50°C), efficient heat removal, and safer handling of hazardous intermediates [9]. Successful implementation follows a staged approach: (1) laboratory process optimization, (2) pilot-scale testing with >90% mass recovery, and (3) modular plant design incorporating advanced process analytical technology (PAT) for real-time quality control.
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